molecular formula C27H28FNO4.C8H11N B1182234 1-phenylquinoxaline-2,3(1H,4H)-dione CAS No. 181863-36-5

1-phenylquinoxaline-2,3(1H,4H)-dione

Cat. No.: B1182234
CAS No.: 181863-36-5
InChI Key:
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Description

1-Phenylquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a phenyl group attached to the nitrogen atom at position 1 and two carbonyl groups at positions 2 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylquinoxaline-2,3(1H,4H)-dione can be synthesized through various synthetic routes. One common method involves the condensation of o-phenylenediamine with benzil in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenylquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-phenylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-Phenylquinoxaline-2,3(1H,4H)-dione can be compared with other similar compounds, such as:

    Quinoxaline-2,3-dione: Lacks the phenyl group at position 1.

    1,4-Diazine derivatives: Contain a similar quinoxaline core but with different substituents.

    Triazoloquinoxaline derivatives: Fused triazole ring with quinoxaline core.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities

Properties

CAS No.

181863-36-5

Molecular Formula

C27H28FNO4.C8H11N

Molecular Weight

0

Synonyms

1-phenylquinoxaline-2,3(1H,4H)-dione

Origin of Product

United States

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